molecular formula C44H83N3O6 B8236322 2-Tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate

2-Tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate

Cat. No.: B8236322
M. Wt: 750.1 g/mol
InChI Key: ZPJOKQMHTYTQFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 93-O17O involves the incorporation of chalcogen elements into the lipidoid structure The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature

Industrial Production Methods

Industrial production of 93-O17O typically follows a scalable synthetic route that ensures high purity and yield. The process involves:

    Raw Material Preparation: Sourcing high-purity starting materials.

    Reaction Setup: Conducting the synthesis in controlled environments to maintain consistency.

    Purification: Using techniques like chromatography to purify the final product.

    Quality Control: Ensuring the product meets stringent quality standards through various analytical methods.

Chemical Reactions Analysis

Types of Reactions

93-O17O undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, altering its chemical properties.

    Reduction: Reduction reactions can modify the ionizable groups, affecting the compound’s behavior in biological systems.

    Substitution: Various substitution reactions can occur, allowing for the modification of the lipidoid structure.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of more reduced lipidoid structures.

Scientific Research Applications

93-O17O has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 93-O17O exerts its effects involves the formation of lipid nanoparticles that can encapsulate and deliver therapeutic agents. The ionizable cationic nature of the compound allows it to interact with biological membranes, facilitating the delivery of its cargo into cells. The molecular targets and pathways involved include:

    Cell Membranes: Interaction with lipid bilayers to enhance permeability.

    Endosomal Escape: Facilitating the release of encapsulated agents into the cytoplasm.

Comparison with Similar Compounds

Similar Compounds

    DOTAP: Another cationic lipidoid used in gene delivery.

    DOPC: A neutral lipid often used in combination with cationic lipids.

    DMG-PEG: A polyethylene glycol-modified lipid for enhanced stability.

Uniqueness of 93-O17O

93-O17O stands out due to its chalcogen-containing structure, which provides unique properties such as enhanced stability and specific interactions with biological membranes. This makes it particularly effective for applications requiring precise delivery and controlled release of therapeutic agents .

Properties

IUPAC Name

2-tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H83N3O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-50-38-40-52-43(48)28-33-46(31-27-32-47-35-30-45-42-47)34-29-44(49)53-41-39-51-37-26-24-22-20-18-16-14-12-10-8-6-4-2/h30,35,42H,3-29,31-34,36-41H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJOKQMHTYTQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCCOC(=O)CCN(CCCN1C=CN=C1)CCC(=O)OCCOCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H83N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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